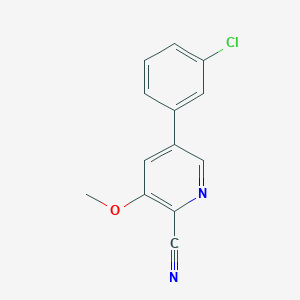![molecular formula C7H3BrN4 B1510340 5-Bromo-7H-pirrolo[2,3-d]pirimidina-4-carbonitrilo CAS No. 1168106-92-0](/img/structure/B1510340.png)
5-Bromo-7H-pirrolo[2,3-d]pirimidina-4-carbonitrilo
Descripción general
Descripción
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H3BrN4 and its molecular weight is 223.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de quinasas
5-Bromo-7H-pirrolo[2,3-d]pirimidina-4-carbonitrilo: se ha investigado como un andamio para el diseño de inhibidores de quinasas. Los investigadores han explorado su potencial para inhibir quinasas específicas involucradas en las vías de señalización celular. Por ejemplo:
- Inhibidor de MPS1: Basado en este andamio, se desarrolló un inhibidor de MPS1 (huso monopolar 1) altamente selectivo. El análisis de la estructura cristalina de rayos X guió el proceso de optimización del compuesto líder, lo que resultó en un compuesto que mitigó eficazmente la proliferación de células TNBC (cáncer de mama triple negativo) humanas .
Sondas biológicas y agentes de imagen
En resumen, this compound es prometedor en varios campos, desde la inhibición de quinasas hasta la investigación anticancerígena y la metodología sintética. Su versatilidad lo convierte en una molécula intrigante para una mayor exploración . Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is one of the PAKs most closely associated with cancer .
Mode of Action
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile acts as a competitive inhibitor of PAK4 . The compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is known that pyrrolo[2,3-d]pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile require further study.
Propiedades
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-4-2-10-7-6(4)5(1-9)11-3-12-7/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKMGFPWWHXGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739189 | |
| Record name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168106-92-0 | |
| Record name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanol](/img/structure/B1510262.png)



![2-(Methylthio)furo[3,4-d]pyrimidine-5,7-dione](/img/structure/B1510267.png)



![4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1510272.png)



